molecular formula C17H24N2O4 B2506181 Boc-Ala[3-(1-THQ)]-OH CAS No. 2389078-14-0

Boc-Ala[3-(1-THQ)]-OH

Cat. No.: B2506181
CAS No.: 2389078-14-0
M. Wt: 320.389
InChI Key: NQUHEMUGGSZCPY-ZDUSSCGKSA-N
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Description

Boc-Ala[3-(1-THQ)]-OH is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.389. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

One study discusses the C-alkylation of peptide derivatives containing sarcosine Li-enolate units, which are solubilized in THF. The research explores the optimization of reaction conditions for methylation, yielding products with the Sar residue transformed into a Me-D-Ala unit. This chemical reactivity is crucial for understanding the synthesis and modification of peptide derivatives, including those related to Boc-Ala[3-(1-THQ)]-OH (Seebach et al., 1991).

Biochemical Applications

Another study focuses on the ultrastructural cytochemical substrate for intracellular elastase-like enzymes using a thiol ester derivative. This research demonstrates the potential of this compound derivatives in biochemical applications, particularly in studying enzyme localization and activity within cells (Clark et al., 1980).

Peptide Coupling in Non-aqueous Solvents

The use of thiol acids in peptide segment coupling in non-aqueous solvents has been explored, demonstrating the synthesis of protected peptide thiol acids. This research is relevant to understanding the chemical properties and applications of this compound in peptide synthesis (Yamashiro & Blake, 2009).

Photodynamic Therapy vs. Argon Plasma Coagulation

A comparative study of 5-aminolevulinic acid-induced photodynamic therapy (ALA-PDT) and argon plasma coagulation for Barrett's esophagus ablation provides insights into therapeutic applications. While not directly related to this compound, the study highlights the broader context of chemical compounds in medical treatments (Hage et al., 2004).

Material Science and Environmental Applications

Research on the chemical reactivity of aluminium with boron carbide at high temperatures explores the formation of ternary carbides and diborides, relevant to materials science and engineering applications. Such studies provide a foundation for understanding the chemical behavior and potential uses of this compound in related fields (Viala et al., 1997).

Mechanism of Action

Mode of Action

It is known that the compound contains a tert-butyloxycarbonyl (boc) group, which is used as the n α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Biochemical Pathways

It is known that the compound is involved in the synthesis of peptides

Result of Action

It is known that the compound can be used in the synthesis of peptides , which play various roles in biological processes.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Boc-Ala[3-(1-THQ)]-OH is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. For instance, the compound is recommended to be stored at 2-8 °C , suggesting that temperature could affect its stability.

Properties

IUPAC Name

(2S)-3-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-13(15(20)21)11-19-10-6-8-12-7-4-5-9-14(12)19/h4-5,7,9,13H,6,8,10-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUHEMUGGSZCPY-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1CCCC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN1CCCC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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